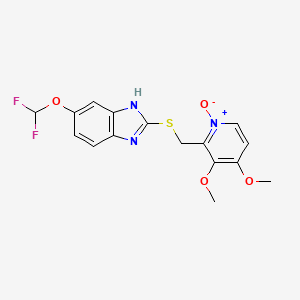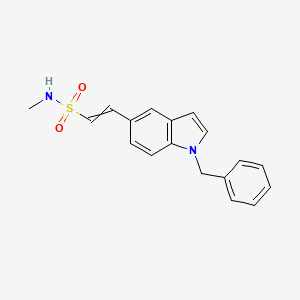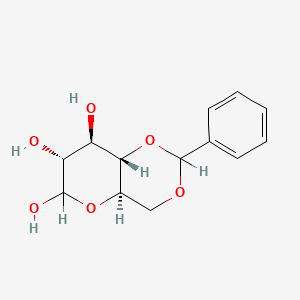
4,6-O-Benzylidene-D-glucopyranose
説明
4,6-O-Benzylidene-D-glucopyranose is a derivative of benzaldehyde . It has a linear formula of C13H16O6 and a molecular weight of 268.269 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4,6-O-Benzylidene-D-glucopyranose is characterized by a molecular formula of C13H16O6 . The compound has a monoisotopic mass of 268.094696 Da . The compound’s structure includes 5 of 6 defined stereocentres .Physical And Chemical Properties Analysis
4,6-O-Benzylidene-D-glucopyranose has a molecular weight of 268.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a topological polar surface area of 88.4 Ų .科学的研究の応用
Photo-responsive Organogelators
Specific Scientific Field
This application falls under the field of Material Science , specifically in the development of photo-responsive organogelators .
Comprehensive Summary of the Application
A novel class of azobenzenes incorporating 4,6-O-protected sugars as photo-responsive organogelators has been developed . These organogelators can gel even at lower concentrations .
3. Methods of Application or Experimental Procedures The 4,6-O-butylidene/ethylidene/benzylidene β-D-glucopyranose gelator was functionalized with photo-responsive azobenzene moieties . The gelators were synthesized and characterized using different spectral techniques . The main driving force for the self-assembly is through cooperative interactions exhibited by the different groups viz., sugar hydroxyl (hydrogen bonding interaction), azobenzene (aromatic π–π interaction) and alkyl chain of the protecting group (van der Waals interaction) .
Results or Outcomes
The morphological study of the gels shows one-dimensional aggregated bundles and helical fibers . These organogelators have wide-range of applications as scaffolds for energy transfer, as drug delivery agents, self-healing materials, cosmetic additives, enzyme-immobilization matrices, oil recovery, tissue engineering etc .
Chemosensors
Specific Scientific Field
This application falls under the field of Chemical Sensing .
Comprehensive Summary of the Application
4,6-O-Benzylidene-D-glucopyranose can be used in the development of chemosensors . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.
3. Methods of Application or Experimental Procedures The exact methods of application in chemosensors would depend on the specific type of sensor being developed. However, it generally involves the incorporation of 4,6-O-Benzylidene-D-glucopyranose into a suitable framework that allows for the detection of specific chemical species .
Results or Outcomes
The outcomes of this application would be the development of chemosensors that can accurately detect specific chemical species. The exact results would depend on the specific sensor being developed .
Drug Delivery Systems
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Comprehensive Summary of the Application
4,6-O-Benzylidene-D-glucopyranose can be used in the development of drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents.
3. Methods of Application or Experimental Procedures The exact methods of application in drug delivery systems would depend on the specific system being developed. However, it generally involves the incorporation of 4,6-O-Benzylidene-D-glucopyranose into a suitable framework that allows for the targeted delivery and/or controlled release of therapeutic agents .
Results or Outcomes
The outcomes of this application would be the development of drug delivery systems that can accurately target specific areas of the body and control the release of therapeutic agents. The exact results would depend on the specific system being developed .
Safety And Hazards
特性
IUPAC Name |
(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRUCXBTYDAQK-SFZUHQLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucopyranose | |
CAS RN |
97232-16-1 | |
| Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
4,6‐Benzylidene‐protected mannosyl donors have emerged as efficient tools for the formation of 1,2‐
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




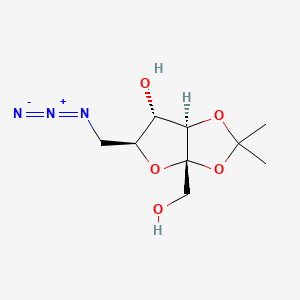
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)



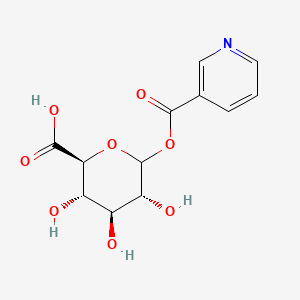
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
